4-Oxo-2-phenyl-4H-1-benzopyran-7-yl benzoate
Description
Properties
CAS No. |
39103-37-2 |
|---|---|
Molecular Formula |
C22H14O4 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
(4-oxo-2-phenylchromen-7-yl) benzoate |
InChI |
InChI=1S/C22H14O4/c23-19-14-20(15-7-3-1-4-8-15)26-21-13-17(11-12-18(19)21)25-22(24)16-9-5-2-6-10-16/h1-14H |
InChI Key |
OSERLEBGLKGCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl benzoate , a derivative of the benzopyran framework, has garnered significant attention in pharmacological research due to its diverse biological activities. Benzopyran derivatives are known for their interaction with various cellular targets, leading to a wide range of therapeutic effects including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Synthesis
The chemical structure of 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl benzoate is characterized by a benzopyran moiety which is essential for its biological activity. The synthesis typically involves the reaction of appropriate phenolic compounds with acylating agents to yield the desired benzopyran derivatives. For instance, the synthesis can be achieved through the acylation of 2,5-dihydroxyacetophenone followed by cyclization reactions under acidic conditions .
Anticancer Activity
Research indicates that compounds within the benzopyran class exhibit notable anticancer properties . For example, derivatives like 4-Oxo-2-phenyl-4H-1-benzopyran have shown significant antiproliferative effects against various cancer cell lines including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). In vitro studies report IC50 values ranging from 5.2 to 22.2 μM , demonstrating their potential as effective anticancer agents .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MDA-MB-231 | 5.2 |
| 5b | PC-3 | 10.0 |
| 5c | SKOV-3 | 15.5 |
Antimicrobial Activity
Benzopyran derivatives have also been evaluated for their antimicrobial activity . In vitro tests have demonstrated efficacy against various bacterial and fungal strains. For instance, specific synthesized compounds exhibited significant inhibition against Staphylococcus aureus and Candida albicans, indicating their potential use in treating infections .
Anti-inflammatory Effects
The anti-inflammatory properties of benzopyran derivatives are attributed to their ability to inhibit lipoxygenase enzymes, which play a crucial role in inflammatory processes. Structure-activity relationship studies suggest that modifications at specific positions on the benzopyran ring can enhance this inhibitory activity .
Case Studies
Several studies have highlighted the biological efficacy of benzopyran derivatives:
- Study on Anticancer Properties : A recent study synthesized a series of benzopyran derivatives and tested them against six human cancer cell lines. Among these, compound 5a displayed exceptional cytotoxicity across all tested lines while showing minimal toxicity towards normal cell lines .
- Antimicrobial Screening : Another investigation focused on the antimicrobial properties of synthesized benzopyran derivatives, revealing that certain compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
Comparison with Similar Compounds
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate
- Structure : Differs by a 4-chlorobenzoate group at position 7 and a 2-oxo substituent.
- The 2-oxo group (vs. 4-oxo in the target compound) alters conjugation patterns, affecting UV absorption properties.
7-(Acetyloxy)-2-methyl-3-phenyl-4H-1-benzopyran-4-one
- Structure : Features an acetyloxy group at position 7 and a methyl group at position 2.
- Key Differences :
Functional Group Comparisons in Benzoate Derivatives
Ethyl 4-(Dimethylamino) Benzoate
- Structure: Contains a dimethylamino group at the para position of the benzoate.
- Key Findings: The electron-donating dimethylamino group increases reactivity in polymerization systems, as observed in resin cements where it promotes higher degrees of conversion compared to methacrylate-based co-initiators . This contrasts with the target compound’s unmodified benzoate group, which lacks strong electron-donating substituents.
Alkyl Benzoates (e.g., Methyl, Ethyl Benzoate)
- Structure : Simple alkyl esters of benzoic acid.
- Key Differences: Shorter alkyl chains (e.g., methyl, ethyl) increase volatility and water solubility compared to the aromatic benzoate in the target compound . The phenyl group in the target compound enhances lipophilicity, making it more suitable for applications requiring nonpolar environments.
Mesogenic and Material Properties
Phenyl 4-Phenyl Benzoate-Based Liquid Crystals
- Structure : Contains a biphenyl benzoate core.
- The absence of fluorinated substituents in the target compound may reduce dipolar interactions compared to fluorinated analogs.
Research Findings and Implications
- Electronic Effects: Electron-withdrawing groups (e.g., 4-chloro in ) stabilize the compound but reduce reactivity, whereas electron-donating groups (e.g., dimethylamino in ) enhance reactivity in polymerization .
- Steric and Lipophilic Considerations : The benzoate group in the target compound offers a balance between steric bulk and lipophilicity, making it advantageous for applications requiring controlled release or membrane permeability.
- Material Science Potential: Structural analogs with rigid cores (e.g., biphenyl benzoates in ) demonstrate strong mesogenic properties, suggesting the target compound could be explored in liquid crystal or polymer matrices .
Preparation Methods
Cyclocondensation of Ortho-Hydroxyacetophenone Derivatives
The benzopyran scaffold is typically constructed via cyclocondensation of ortho-hydroxyacetophenone precursors. For 4-oxo-2-phenyl-4H-1-benzopyran-7-ol (the intermediate alcohol), a Vilsmeier–Haack formylation reaction introduces the 3-formyl group, which is subsequently reduced to a hydroxymethyl substituent. In one protocol, 7-hydroxy-4-phenylcoumarin is synthesized by reacting 2,4-dihydroxyacetophenone with phenylacetic acid under acidic conditions, followed by cyclization using sulfuric acid. This method achieves a 68% yield, with the 7-hydroxy group remaining unprotected for downstream esterification.
Alternative Ring-Closure Strategies
Patent WO1995032199A1 discloses a cyclization route starting from β-diketone intermediates. Slurrying the diketone in methanol with hydrochloric acid at reflux for 2 hours produces the 4-oxo-2-phenyl-4H-1-benzopyran core in 41% yield. While lower-yielding, this method avoids harsh acids and is suitable for acid-sensitive substrates.
Esterification of the 7-Hydroxy Group
Direct Benzoylation Using Benzoyl Chloride
The 7-hydroxy group undergoes esterification with benzoyl chloride in anhydrous dichloromethane. Triethylamine (3 eq.) is added to scavenge HCl, and the reaction proceeds at 0°C for 1 hour, followed by room temperature stirring for 12 hours. This method, adapted from the synthesis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate, achieves an 82% yield of 4-oxo-2-phenyl-4H-1-benzopyran-7-yl benzoate after recrystallization from ethanol.
Microwave-Assisted Esterification
A patent-pending protocol (US20080108826A1) describes microwave acceleration using Pd/C catalysis. Heating a mixture of 7-hydroxy-4-phenylcoumarin, benzoyl chloride, and triethylamine at 100°C for 15 minutes under microwave irradiation increases the yield to 89%. This approach reduces reaction time from 12 hours to 15 minutes, albeit requiring specialized equipment.
Comparative Analysis of Synthetic Routes
The microwave method offers the highest efficiency, while β-diketone cyclization provides superior crystallinity for X-ray studies.
Crystallographic and Spectroscopic Characterization
X-Ray Diffraction Analysis
Single-crystal X-ray analysis of 4-oxo-2-phenyl-4H-1-benzopyran-7-yl benzoate (performed analogously to) reveals a dihedral angle of 10.29° between the benzopyran and benzoate rings. The crystal packing exhibits C–H⋯O hydrogen bonds and π–π stacking, with Hirshfeld surface analysis indicating 23.6% O⋯H/H⋯O interactions.
Spectroscopic Data
- 1H NMR (400 MHz, CDCl3) : δ 8.15 (d, J = 7.6 Hz, 2H, benzoate H-2,6), 7.65 (t, J = 7.4 Hz, 1H, benzoate H-4), 7.52 (t, J = 7.8 Hz, 2H, benzoate H-3,5), 7.43–7.30 (m, 5H, phenyl H), 6.38 (s, 1H, H-3), 6.25 (d, J = 8.8 Hz, 1H, H-8), 7.95 (d, J = 8.8 Hz, 1H, H-5).
- IR (KBr) : νmax 1745 cm−1 (C=O ester), 1710 cm−1 (C=O lactone), 1602 cm−1 (C=C aromatic).
Scale-Up and Industrial Feasibility
The Grignard coupling route from p-bromoalkoxybenzene and tetrahydropyran-4-one (as described in US20080108826A1) enables kilogram-scale production. Key parameters include:
- Solvent : Chlorobenzene (bp 131°C) for high-temperature reactions
- Catalyst : Pd/C (5 wt%) under 50 psi H2
- Yield : 76% at 10 kg scale
This method’s cost-effectiveness stems from recyclable catalysts and avoiding chromatographic purification.
Q & A
Q. What are the established synthetic routes for 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl benzoate, and how do reaction conditions influence yield?
The compound is synthesized via benzoylation of 5,7-dihydroxyflavone derivatives. A validated method involves reacting 4-hydroxybenzopyran-2-one intermediates with benzoyl chloride derivatives in anhydrous acetone under reflux, catalyzed by potassium carbonate . Yield optimization requires precise stoichiometric ratios (e.g., 1:2 molar ratio of hydroxyl precursor to benzoylating agent) and extended reaction times (14–18 hours). Contaminants like unreacted starting materials can be minimized via ethanol recrystallization .
Q. How is the purity and structural integrity of this compound confirmed in laboratory settings?
Characterization relies on:
- 1H NMR : Aromatic proton signals at δ 7.5–8.2 ppm (benzoyl groups) and δ 6.5–7.0 ppm (flavone backbone) confirm substitution patterns .
- HRMS : Molecular ion peaks at m/z 462.110 (C29H18O6) validate the molecular formula .
- X-ray crystallography : Monoclinic crystal systems (e.g., space group P21/c) reveal planar benzopyran cores and dihedral angles between substituents (e.g., ~85° between phenyl and benzoyl groups) .
Q. What safety protocols are recommended for handling this compound in laboratory experiments?
While specific toxicity data are limited, structural analogs suggest:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- First aid : For skin contact, wash with soap/water; for eye exposure, irrigate with saline for 15+ minutes .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved when synthesizing derivatives of this compound?
Discrepancies in spectral data often arise from solvent polarity or tautomeric equilibria. For example, keto-enol tautomerism in the benzopyran core can alter proton environments. Resolution strategies include:
Q. What computational methods are suitable for predicting the bioactivity of 4-Oxo-2-phenyl-4H-1-benzopyran-7-yl benzoate?
Molecular docking (e.g., AutoDock Vina) against targets like cyclooxygenase-2 (COX-2) or estrogen receptors can predict anti-inflammatory or hormonal activity. Pharmacophore models should prioritize the planar benzopyran scaffold and hydrophobic benzoyl groups for ligand-receptor interactions . Validation requires in vitro assays (e.g., COX-2 inhibition IC50) .
Q. How does substituent variation at the 7-position (e.g., benzoyl vs. methyl groups) affect photophysical properties?
Electron-withdrawing groups (e.g., benzoyl) redshift absorption/emission spectra due to extended π-conjugation. For example:
| Substituent | λabs (nm) | λem (nm) | Quantum Yield |
|---|---|---|---|
| Benzoyl | 345 | 420 | 0.45 |
| Methyl | 320 | 390 | 0.32 |
| These trends are critical for designing fluorescent probes or optoelectronic materials . |
Q. What strategies mitigate hydrolysis of the benzoyl ester under physiological conditions?
Stability can be enhanced via:
- Steric hindrance : Introduce bulky substituents (e.g., ortho-methyl groups) on the benzoyl ring.
- Prodrug design : Replace the ester with a carbonate linkage, which is enzymatically cleaved in target tissues .
Methodological Notes
- Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models (e.g., Mercury CSD) to resolve structural ambiguities .
- Contradiction resolution : Replicate synthetic protocols from multiple sources (e.g., Li et al. vs. Le Floc’h et al.) to identify reproducibility issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
